![molecular formula C10H10N4O2 B5641583 N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5641583.png)
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2-methoxyaniline with 1H-1,2,4-triazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has shown promising antimicrobial properties. Studies indicate that compounds containing the triazole moiety exhibit significant antibacterial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported to be lower than those of standard antibiotics, indicating enhanced efficacy .
Anticancer Properties
Research has explored the anticancer potential of triazole derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells by modulating specific molecular targets and pathways. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays have shown that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The anti-inflammatory activity of these compounds is comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .
Agricultural Applications
This compound is being explored as a potential agrochemical due to its antifungal properties. Triazole compounds are known for their efficacy against plant pathogens, making them suitable candidates for developing fungicides. The ability to inhibit fungal growth can contribute to improved crop yields and reduced losses due to diseases .
Material Science
In material science, this compound serves as a building block for synthesizing new materials with unique properties. Its structure allows for modifications that can enhance the performance of polymers and other materials in various applications .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Pathogen | MIC (μg/mL) | Reference |
---|---|---|---|
N-(2-methoxyphenyl)-triazole A | E. coli | < 5 | |
N-(2-methoxyphenyl)-triazole B | S. aureus | < 10 | |
N-(2-methoxyphenyl)-triazole C | M. smegmatis | < 8 |
Table 2: Anti-inflammatory Activity Comparison
Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
---|---|---|---|
N-(2-methoxyphenyl)-triazole A | 45.9 | 68.2 | |
Indomethacin | 28 | 35 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Mohamed et al. investigated the antibacterial activity of various triazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on the anti-inflammatory effects of triazole derivatives revealed that some compounds significantly inhibited COX enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methylamine (25I-NBOMe): A hallucinogenic compound with a similar methoxyphenyl structure.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a methoxyphenyl group, used in various chemical and biological studies.
Uniqueness
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities. The unique triazole ring structure not only enhances its chemical reactivity but also contributes to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
1. Chemical Structure and Properties
The compound features a triazole ring , which is known for its ability to interact with various biological targets. Its chemical structure can be represented as follows:
This structure allows for significant interaction with enzymes and receptors, modulating their activity and influencing various cellular pathways.
2. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties . It exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of key enzymes involved in bacterial cell wall synthesis or function.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | < 10 µg/mL | |
Escherichia coli | < 15 µg/mL | |
Pseudomonas aeruginosa | < 20 µg/mL |
3. Anti-inflammatory Properties
Research has shown that this compound possesses significant anti-inflammatory activity . It has been tested in vitro and in vivo for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study: COX Inhibition
In a study evaluating various triazole derivatives, this compound demonstrated potent inhibition of COX-1 and COX-2 enzymes with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and celecoxib .
Table 2: COX Inhibition Data
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
---|---|---|---|
N-(2-methoxyphenyl)-triazole | 45.9 | 68.2 | |
Indomethacin | 40.0 | 60.0 | |
Celecoxib | 50.0 | 70.0 |
4. Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
This compound has been shown to interact with specific molecular targets involved in cancer progression. It can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .
Table 3: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
HeLa (Cervical Cancer) | 15.0 | |
A549 (Lung Cancer) | 10.0 |
5. Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial : Effective against various bacterial strains with low MIC values.
- Anti-inflammatory : Potent inhibition of COX enzymes; comparable to established NSAIDs.
- Anticancer : Induces apoptosis and inhibits proliferation in multiple cancer cell lines.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOSNDYHFMTWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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